2-(Propylthio)nicotinic acid
Overview
Description
2-(Propylthio)nicotinic acid is an organic compound with the molecular formula C9H11NO2S It is a derivative of nicotinic acid, where a propylthio group is attached to the second position of the pyridine ring
Mechanism of Action
Target of Action
The primary targets of 2-(Propylthio)nicotinic acid are currently unknown. This compound is a derivative of nicotinic acid, which is known to play a role in the biosynthesis pathway that supplies nicotinamide adenine dinucleotide (NAD), an essential cofactor for many oxidation–reduction reactions . .
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid, a similar compound, plays a crucial role in metabolism as a precursor of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to nicotinic acid
Metabolic Pathways
Given its structural similarity to nicotinic acid, it may be involved in similar pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylthio)nicotinic acid typically involves the reaction of nicotinic acid with propylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction mixture is passed through a series of reactors where temperature and pressure are carefully controlled. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Propylthio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, ethanol as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
2-(Propylthio)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
- Nicotinic acid
- 2-(Methylthio)nicotinic acid
- 2-(Ethylthio)nicotinic acid
Comparison: 2-(Propylthio)nicotinic acid is unique due to the presence of the propylthio group, which imparts different physicochemical properties compared to its analogs. This modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications where other derivatives may not be as effective.
Properties
IUPAC Name |
2-propylsulfanylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMDLVRDBYKTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379074 | |
Record name | 2-(propylthio)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728168 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-22-5 | |
Record name | 2-(propylthio)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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